Cas no 1228666-13-4 (N-(3-Iodo-5-methylpyridin-2-yl)pivalamide)

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a specialized pyridine derivative featuring an iodo substituent at the 3-position and a pivalamide group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, due to the reactivity of the iodine moiety. The sterically hindered pivalamide group enhances stability while maintaining functional group compatibility. Its well-defined structure and high purity make it suitable for pharmaceutical research and the development of agrochemicals. The compound’s crystalline form ensures consistent handling and storage properties, facilitating precise use in synthetic applications.
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide structure
1228666-13-4 structure
Product Name:N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
CAS No:1228666-13-4
MF:C11H15IN2O
MW:318.154074907303
MDL:MFCD16628222
CID:1077614
PubChem ID:49761573
Update Time:2025-05-19

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
    • MFCD16628222
    • N-(3-iodo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
    • tert-butyl (3-iodo-5-methylpyridin-2-yl)carbamate
    • 1228666-13-4
    • CS-0190684
    • AKOS015853937
    • N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, AldrichCPR
    • MDL: MFCD16628222
    • Inchi: 1S/C11H15IN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
    • InChI Key: MXMPHGVEQNSATQ-UHFFFAOYSA-N
    • SMILES: IC1=CC(C)=CN=C1NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 318.02300
  • Monoisotopic Mass: 318.02291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • PSA: 41.99000
  • LogP: 3.05220

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(3-Iodo-5-methylpyridin-2-yl)pivalamide Suppliers

Amadis Chemical Company Limited
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(CAS:1228666-13-4)N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Order Number:A1108928
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):886.0
Email:sales@amadischem.com

Additional information on N-(3-Iodo-5-methylpyridin-2-yl)pivalamide

Introduction to N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No: 1228666-13-4)

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No: 1228666-13-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, plays a crucial role in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyridine core with an iodo and methyl substituent, makes it a valuable intermediate in the creation of more complex pharmaceutical agents.

The pivalamide moiety in the compound's name is particularly noteworthy, as it contributes to the stability and reactivity of the molecule. Pivalamide derivatives are known for their ability to enhance the bioavailability and metabolic stability of drug candidates, making them indispensable in modern medicinal chemistry. The presence of the 3-iodo group further enhances the compound's utility, as iodine atoms are frequently employed in cross-coupling reactions, which are fundamental to constructing complex organic molecules.

In recent years, N-(3-Iodo-5-methylpyridin-2-yl)pivalamide has been extensively studied for its potential applications in the development of novel therapeutic agents. Researchers have explored its use in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in creating compounds that modulate kinases and other enzymes involved in cancer progression. The ability to incorporate this compound into drug-like molecules has opened new avenues for treating a wide range of diseases.

The pharmaceutical industry has been particularly interested in leveraging the reactivity of the 3-Iodo group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The versatility of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as a building block has led to its incorporation into numerous synthetic protocols aimed at developing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential in drug discovery. The pyridine scaffold is a common motif in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By modifying the pyridine ring with an iodo and methyl group, researchers can fine-tune the electronic and steric properties of the molecule, thereby optimizing its binding affinity to biological receptors. This level of customization is essential for developing drugs with high efficacy and minimal side effects.

The synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a halogenated pyridine derivative, followed by functional group interconversions to introduce the pivalamide moiety. Advanced techniques such as flow chemistry have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

In academic research, this compound has been utilized as a key intermediate in studying drug-receptor interactions. Computational modeling has played a significant role in understanding how N-(3-Iodo-5-methylpyridin-2-yl)pivalamide interacts with target proteins at the molecular level. These studies have provided valuable insights into designing more effective drugs by identifying critical residues that mediate binding affinity and selectivity.

The industrial application of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide extends beyond academic research. Pharmaceutical companies have integrated this compound into their drug discovery pipelines, using it to develop novel treatments for infectious diseases, neurological disorders, and chronic conditions. Its role as a versatile building block has made it a cornerstone in synthetic chemistry labs worldwide.

The future prospects for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide are promising, with ongoing research exploring new synthetic methodologies and applications. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound's potential for therapeutic benefit. The integration of machine learning and artificial intelligence into drug discovery is likely to further enhance its utility by predicting novel molecular structures and optimizing synthetic routes.

In conclusion, N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No: 1228666-13-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for synthesizing complex bioactive molecules, with applications spanning multiple therapeutic areas. As research progresses, this compound will continue to play a pivotal role in the development of innovative treatments that improve human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1228666-13-4)N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
A1108928
Purity:99%
Quantity:1g
Price ($):886.0
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